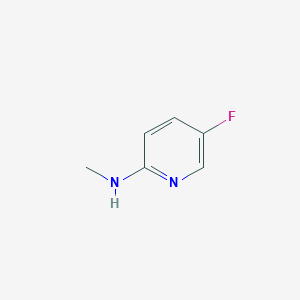

5-fluoro-N-methylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGSWBKMWFTHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731114 | |

| Record name | 5-Fluoro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868636-72-0 | |

| Record name | 5-Fluoro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-6-(methylamino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-fluoro-N-methylpyridin-2-amine CAS number and properties

An In-Depth Technical Guide to 5-fluoro-N-methylpyridin-2-amine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a fluorinated pyridine derivative of significant interest to the fields of medicinal chemistry and drug development. As a functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of more complex molecular architectures. The strategic incorporation of a fluorine atom onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of this compound, detailing its properties, a plausible synthetic route, its applications in research, and essential safety protocols.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 868636-72-0, is a substituted aminopyridine. The presence of the fluorine atom at the 5-position and the methylamino group at the 2-position creates a unique electronic and steric profile, making it a versatile intermediate for further chemical modification.

Caption: Chemical structure of this compound.

A summary of its key properties is presented in the table below. Note that some physical properties like melting and boiling points are not consistently reported in publicly available literature, which is common for specialized research chemicals.

| Property | Value | Source(s) |

| CAS Number | 868636-72-0 | [American Elements] |

| Molecular Formula | C₆H₇FN₂ | [American Elements] |

| Molecular Weight | 126.13 g/mol | [American Elements] |

| IUPAC Name | This compound | [American Elements] |

| Synonyms | (5-Fluoro-Pyridin-2-Yl)-Methyl-Amine, 3-Fluoro-6-(Methylamino)Pyridine | [American Elements] |

| Appearance | Data not consistently available | N/A |

| Melting Point | Data not consistently available | N/A |

| Boiling Point | Data not consistently available | N/A |

Proposed Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively published, a logical and efficient synthesis can be devised from its precursor, 2-amino-5-fluoropyridine. This precursor is a known chemical intermediate whose own synthesis is well-documented, often starting from 2-aminopyridine.[3][4][5]

The proposed final step involves the selective N-methylation of 2-amino-5-fluoropyridine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: N-Methylation of 2-amino-5-fluoropyridine (Representative)

This protocol is a representative example based on standard organic chemistry procedures and should be optimized for safety and yield.

-

Preparation: To a solution of 2-amino-5-fluoropyridine (1.0 eq.) in a suitable anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), add a non-nucleophilic base like sodium hydride (NaH, ~1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes to facilitate the deprotonation of the amino group, forming the corresponding sodium amide salt.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I, ~1.1 eq.), dropwise to the suspension while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

Causality of Choices:

-

Aprotic Solvent: An aprotic solvent (THF, DMF) is chosen to avoid reaction with the strong base (NaH).

-

Strong Base: A strong, non-nucleophilic base like NaH is used to ensure complete deprotonation of the amine without competing in the subsequent methylation step.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the highly reactive NaH from reacting with atmospheric moisture.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] The introduction of a fluorine atom is a common strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity by altering its electronic properties and lipophilicity.[1]

This compound is a key building block for creating a library of compounds for screening in drug discovery programs. Its two reactive sites—the nucleophilic secondary amine and the pyridine ring nitrogen—allow for diverse functionalization.

While specific drugs containing this exact fragment may not be widely publicized, structurally similar fluorinated aminopyridines are integral to various therapeutic areas:

-

CNS Disorders: The pyridine moiety is common in agents targeting the central nervous system. Fluorination can aid in crossing the blood-brain barrier.

-

Oncology: Many kinase inhibitors and other anti-cancer agents utilize substituted pyridine rings to interact with the ATP-binding pocket of target enzymes.

-

Antimicrobial Agents: The pyridine ring is a core component of many antibacterial and antifungal compounds.[7]

The experimental drug Befiradol , a selective 5-HT1A receptor agonist, contains a (5-methylpyridin-2-yl)methylamino moiety, highlighting the relevance of this structural class in modern pharmacology.[8]

Safety and Handling

This compound is a research chemical and must be handled with appropriate precautions in a laboratory setting. The following GHS hazard information has been reported:

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

This compound stands as a strategically designed chemical intermediate with significant potential for drug discovery and organic synthesis. Its combination of a fluorinated pyridine ring and a reactive methylamino group provides a versatile platform for developing novel compounds with potentially enhanced pharmacological properties. A thorough understanding of its properties, synthetic pathways, and handling requirements is essential for researchers aiming to leverage this valuable building block in their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Befiradol - Wikipedia [en.wikipedia.org]

physicochemical properties of 5-fluoro-N-methylpyridin-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 5-fluoro-N-methylpyridin-2-amine

Foreword: Navigating Data Scarcity

This guide addresses the (CAS 868636-72-0). It is important to note that as of this writing, detailed experimental data for this specific compound is not extensively available in peer-reviewed literature or consolidated chemical databases. Therefore, this document adopts a predictive and comparative approach. By synthesizing data from structurally analogous compounds—namely 2-amino-5-methylpyridine, 5-fluoro-2-methylpyridine, and 2-amino-5-fluoropyridine—we can infer and project the likely characteristics of the target molecule. This methodology, rooted in established principles of medicinal and organic chemistry, provides a robust framework for researchers and drug development professionals.

Molecular and Structural Profile

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring with a fluorine atom at the 5-position and an N-methylamino group at the 2-position. This combination of functional groups is significant in medicinal chemistry, often imparting desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets.

Key Identifiers:

-

Chemical Name: this compound

-

CAS Number: 868636-72-0[1]

-

Molecular Formula: C₆H₇FN₂[1]

-

Molecular Weight: 126.13 g/mol

The fluorine atom, being highly electronegative, is expected to influence the electron distribution within the pyridine ring, impacting the basicity of both the ring nitrogen and the exocyclic amino group. The N-methyl group, in turn, increases the lipophilicity and may introduce steric effects compared to a primary amine.

Predicted Physicochemical Properties: A Comparative Analysis

The following table summarizes the known properties of key structural analogues and provides predicted values for this compound. These predictions are based on the expected electronic and steric effects of the substituents.

| Property | 2-Amino-5-methylpyridine | 5-Fluoro-2-methylpyridine | 2-Amino-5-fluoropyridine | This compound (Predicted) | Justification for Prediction |

| Melting Point (°C) | 76-77[2][3] | Not available | 48-50 | ~ 50-70 | The N-methylation might disrupt crystal packing compared to 2-amino-5-fluoropyridine, potentially lowering the melting point. However, the overall polarity is similar. |

| Boiling Point (°C) | 227[2][3] | Not available | Not available | ~ 210-230 | Expected to be slightly lower than 2-amino-5-methylpyridine due to the potential for weaker intermolecular hydrogen bonding (secondary vs. primary amine). |

| Solubility | 1000 g/L in water[2][3] | Not available | Not available | Soluble in water and polar organic solvents | The presence of the amino and pyridine nitrogen atoms allows for hydrogen bonding with protic solvents. |

| pKa | 7.22[2][3] | Not available | Not available | ~ 6.5-7.0 | The electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine ring nitrogen compared to 2-amino-5-methylpyridine. |

| LogP | 1.08[2] | 1.3 (predicted)[4] | Not available | ~ 1.2-1.5 | The N-methyl group increases lipophilicity compared to a primary amine. |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine atom. A doublet for the N-methyl group and a broad singlet for the N-H proton would also be anticipated. The chemical shifts of the ring protons would be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.

-

¹³C NMR: The spectrum will show six distinct carbon signals. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), and a C-F stretching band.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 126. Subsequent fragmentation would likely involve the loss of the methyl group or other characteristic fragments.

Synthesis and Purification

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related aminopyridines. A common strategy involves the nucleophilic aromatic substitution of a suitable precursor.

Proposed Synthetic Workflow

References

5-fluoro-N-methylpyridin-2-amine structure elucidation and synthesis

An In-depth Technical Guide to 5-fluoro-N-methylpyridin-2-amine: Structure Elucidation and Synthesis

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a structural motif, the 2-aminopyridine core is prevalent in numerous biologically active molecules. The introduction of a fluorine atom at the 5-position and a methyl group on the exocyclic amine modulates the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the definitive structural elucidation of this compound and presents a detailed, field-proven protocol for its synthesis.

Part 1: Definitive Structure Elucidation

Confirming the precise structure of a synthesized compound is the cornerstone of chemical research. For this compound (C₆H₇FN₂), a multi-technique analytical approach is required to unambiguously assign the connectivity and regiochemistry of the substituents. The process relies on piecing together evidence from mass spectrometry, infrared spectroscopy, and, most critically, nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the initial step to confirm the elemental composition.

-

Expected Result: The protonated molecule [M+H]⁺ should exhibit a mass-to-charge ratio (m/z) corresponding to the formula C₆H₈FN₂⁺.

-

Causality: The precise mass measurement, accurate to within a few parts per million (ppm), distinguishes the target compound from other potential isomers or impurities with the same nominal mass.

-

Molecular Weight: 126.13 g/mol .[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3400 | N-H Stretch | Confirms the presence of the secondary amine. The peak is typically sharp for secondary amines. |

| ~3050-3000 | Aromatic C-H Stretch | Indicates the presence of the pyridine ring. |

| ~2950 | Aliphatic C-H Stretch | Corresponds to the N-methyl group. |

| ~1610, ~1500 | C=C and C=N Stretches | Characteristic absorptions for the aromatic pyridine ring.[4] |

| ~1250 | C-F Stretch | A strong absorption band confirming the presence of the carbon-fluorine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure, providing information on the chemical environment, connectivity, and spatial relationships of atoms. The analysis of coupling constants is critical.

1.3.1 ¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the three aromatic protons and the three methyl protons. The key to the assignment is the splitting patterns caused by both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

H-3: This proton is adjacent to the bulky amino group and ortho to the fluorine atom. It will appear as a doublet of doublets (dd).

-

JH3-H4 (ortho coupling) ≈ 8-9 Hz.

-

JH3-F5 (meta coupling) ≈ 3-4 Hz.

-

-

H-4: This proton is coupled to H-3 (ortho) and the fluorine at C-5 (ortho). It will appear as a triplet of doublets (td) or a complex multiplet.

-

JH4-H3 (ortho coupling) ≈ 8-9 Hz.

-

JH4-F5 (ortho coupling) ≈ 8-9 Hz.

-

JH4-H6 (meta coupling) ≈ 2-3 Hz.

-

-

H-6: This proton is adjacent to the ring nitrogen and meta to the fluorine. It will appear as a doublet with fine splitting from the fluorine.

-

JH6-F5 (para coupling) ≈ 2-3 Hz.

-

-

N-CH₃: This signal will appear as a doublet due to coupling with the N-H proton (J ≈ 5 Hz). Upon D₂O exchange, this doublet will collapse into a singlet.

-

N-H: This proton signal will be a broad singlet or a quartet (due to coupling with the methyl group) and will disappear upon D₂O exchange.

1.3.2 ¹³C NMR Spectroscopy

The carbon spectrum will show six distinct signals. The C-F coupling is a definitive marker for the fluorine-bearing carbon and its neighbors.

-

C-5: The carbon directly bonded to fluorine will show a very large one-bond coupling constant (¹JC-F ≈ 230-250 Hz), appearing as a doublet.

-

C-4 and C-6: The carbons ortho to the fluorine will show smaller two-bond coupling (²JC-F ≈ 20-25 Hz), appearing as doublets.

-

C-3: The carbon meta to the fluorine will show an even smaller three-bond coupling (³JC-F ≈ 3-5 Hz), appearing as a doublet.

-

C-2: The carbon bearing the amino group will also be influenced by the fluorine.

-

N-CH₃: A single peak in the aliphatic region (~30 ppm).

| Predicted Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-8.0 (d, 1H, H-6), δ ~7.2-7.4 (m, 1H, H-4), δ ~6.9-7.1 (dd, 1H, H-3), δ ~5.0 (br s, 1H, NH), δ ~2.9 (d, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~158 (d, ¹JCF ≈ 235 Hz, C-5), δ ~155 (C-2), δ ~140 (d, ²JCF ≈ 25 Hz, C-6), δ ~125 (d, ²JCF ≈ 20 Hz, C-4), δ ~110 (d, ³JCF ≈ 4 Hz, C-3), δ ~30 (N-CH₃) |

Part 2: Synthesis of this compound

The synthesis of this target molecule is most efficiently achieved via the N-methylation of a commercially available precursor, 2-amino-5-fluoropyridine. Direct alkylation with a methylating agent in the presence of a strong, non-nucleophilic base is a reliable and scalable method.

Retrosynthetic Analysis

The retrosynthetic approach involves a single disconnection at the N-methyl bond, identifying 2-amino-5-fluoropyridine as the key starting material. This precursor can be synthesized from 2-aminopyridine, but its commercial availability simplifies the process significantly.[1][5]

Experimental Protocol: N-Methylation of 2-amino-5-fluoropyridine

This protocol describes the reaction of 2-amino-5-fluoropyridine with methyl iodide using sodium hydride as the base.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous Tetrahydrofuran (THF) is chosen as it is an aprotic solvent that readily dissolves the starting material and is stable to the strong base.

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the amine, driving the reaction to completion. Using a weaker base could result in a slower reaction or an unfavorable equilibrium.

-

Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent side reactions. The subsequent alkylation is allowed to warm to room temperature to ensure a reasonable reaction rate.

-

Reagent: Methyl iodide is a highly reactive and efficient methylating agent.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

-

Solvent Addition: Add anhydrous THF via cannula to the flask and cool the resulting suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 2-amino-5-fluoropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

-

Deprotonation: Stir the mixture at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed as the sodium salt of the amine is formed.

-

Alkylation: Add methyl iodide (CH₃I, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting solid/oil by NMR and MS to confirm its identity and purity, as detailed in Part 1.

Part 3: Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical sector.[1][2]

-

Pharmacophore Modification: It is used as a scaffold to which other functionalities can be attached. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

-

Lead Optimization: In drug discovery programs, this compound can be used to systematically probe structure-activity relationships (SAR). The N-methyl group provides a specific steric and electronic profile compared to the primary amine precursor.

-

Radiotracer Development: Fluorinated pyridines are often investigated for the development of PET imaging agents, where the fluorine can be substituted with the radioactive ¹⁸F isotope.[6]

Conclusion

This guide has detailed the essential analytical methodologies for the unambiguous structural confirmation of this compound. By integrating data from mass spectrometry, IR, and multi-nuclear NMR, a complete and validated structural assignment can be achieved. Furthermore, a robust and reproducible synthetic protocol starting from 2-amino-5-fluoropyridine has been provided, with clear explanations for the selection of reagents and conditions. This foundational knowledge is critical for researchers and scientists who intend to utilize this versatile building block in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Fluorinated Aminopyridine Derivatives: From Rational Design to Therapeutic Applications

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of fluorinated aminopyridine derivatives, a class of compounds demonstrating remarkable versatility and therapeutic potential. We will dissect the synergistic interplay between the privileged aminopyridine core and the unique physicochemical properties of fluorine. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale behind the design, synthesis, and biological evaluation of these compounds. We will explore their mechanisms of action across diverse biological targets, including voltage-gated ion channels and protein kinases, and their applications in neurodegenerative diseases, oncology, and infectious diseases. By synthesizing field-proven insights with rigorous scientific data, this guide explains the causality behind experimental choices, presents self-validating protocols, and offers a forward-looking perspective on this promising area of drug discovery.

The Strategic Convergence of Fluorine and the Aminopyridine Scaffold

The development of novel therapeutics often hinges on the ability to finely tune the properties of a core molecular structure. The combination of the aminopyridine scaffold with fluorine substitution is a prime example of a rational drug design strategy that has yielded compounds with significant biological activity.

The Aminopyridine Core: A Privileged Scaffold in Medicinal Chemistry

The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[1][2] Its planarity and ability to engage in pi-stacking interactions make it an excellent bioisostere for a benzene ring, while the nitrogen atom introduces crucial changes to physicochemical properties.[1] This modification can modulate lipophilicity, improve aqueous solubility, and provide a key point for hydrogen bonding, which is critical for target engagement.[1] Aminopyridines, in particular, are found in a wide array of biologically active molecules, demonstrating effects ranging from anticancer to antimicrobial and anti-inflammatory activities.[1][3][4] The parent compound, 4-aminopyridine (4-AP), is a well-established voltage-gated potassium (Kv) channel blocker used to treat walking disabilities in patients with multiple sclerosis, highlighting the scaffold's inherent neurological activity.[5][6]

The Role of Fluorine in Drug Design: Enhancing Pharmacological Profiles

The introduction of fluorine into a drug candidate is a widely employed strategy to enhance its pharmacological profile.[7][8] Due to its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and high electronegativity, fluorine can profoundly influence a molecule's properties.[7] Judicious placement of fluorine can:

-

Increase Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can block "metabolic hotspots" and prolong the drug's half-life.[7][9]

-

Enhance Binding Affinity: Fluorine can form favorable non-covalent interactions (hydrogen bonds, dipole-dipole) with protein targets, increasing binding potency.[10][11]

-

Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, like the aminopyridine nitrogen, affecting the molecule's ionization state at physiological pH and thereby influencing its solubility, permeability, and target engagement.[11]

-

Alter Conformation: Fluorine substitution can induce specific molecular conformations that are more favorable for binding to a target protein.[9][11]

Rationale for Fluorinating Aminopyridines: A Synergy of Properties

Combining fluorine with the aminopyridine scaffold creates a powerful synergy. Fluorination can enhance the inherent biological activities of aminopyridines and overcome potential liabilities. For example, while 4-aminopyridine is an effective Kv channel blocker, its use can be limited by toxicity.[12] Fluorinated derivatives are being developed to improve selectivity and safety profiles. Furthermore, introducing fluorine into aminopyridine-based kinase inhibitors can significantly boost potency and selectivity.[13][14] The chemical intermediate 2-Fluoro-5-aminopyridine serves as a key building block, providing a convenient method to introduce this beneficial element into pyridine-based scaffolds for developing novel therapeutic agents.[15]

Synthetic Strategies for Fluorinated Aminopyridine Derivatives

The successful biological evaluation of fluorinated aminopyridines is predicated on efficient and regioselective synthetic methods. The choice of strategy is critical and depends on the desired substitution pattern on the pyridine ring.

Key Synthetic Pathways

Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine. However, the electron-rich nature of the pyridine ring can make this challenging.[16] To overcome this, synthetic chemists employ several strategies:

-

Activation via N-Oxidation: Converting the pyridine nitrogen to an N-oxide withdraws electron density from the ring, making it more susceptible to nucleophilic attack. For instance, 3-fluoro-4-aminopyridine can be synthesized by fluorinating 3-bromo-4-nitropyridine N-oxide, followed by reduction of the nitro group and N-oxide.[16][17] This approach has proven successful for radiolabeling with fluorine-18 for PET imaging applications.[17]

-

Starting with Fluorinated Precursors: An alternative and often more straightforward approach is to begin with a pre-fluorinated pyridine ring, such as 2-fluoropyridine or 3-fluoropyridine, and build the rest of the molecule.[18][19] For example, 2-fluoropyridine can react with various lithium amides to yield corresponding aminopyridines under mild conditions.[18]

Causality in Synthesis: Choosing the Right Route

The selection of a synthetic route is a deliberate choice driven by precursor availability, desired regiochemistry, and reaction scalability. The N-oxide strategy is particularly valuable when direct fluorination is difficult, especially at the meta position.[16] However, it adds steps to the synthesis (oxidation and subsequent reduction). Starting with a fluorinated pyridine is often more direct but may be limited by the commercial availability and cost of the starting materials. The choice represents a trade-off between reaction efficiency, step count, and precursor cost.

Workflow Diagram: Synthesis of 3-Fluoro-4-Aminopyridine via N-Oxide Intermediate

The following diagram illustrates a validated synthetic pathway for producing 3-fluoro-4-aminopyridine, a key compound for both therapeutic and diagnostic research.[17]

Caption: Synthesis of 3-fluoro-4-aminopyridine.

Key Biological Targets and Mechanisms of Action

Fluorinated aminopyridine derivatives exhibit a broad spectrum of biological activities by interacting with several key protein families.

Ion Channel Modulation: Targeting Voltage-Gated Potassium (Kv) Channels

The aminopyridine scaffold is a classic inhibitor of Kv channels.[20] These channels are crucial for regulating neuronal excitability, and their blockade can enhance nerve impulse conduction, particularly in demyelinated axons.[5][21]

-

Mechanism of Action: 4-aminopyridine functions by physically blocking the pore of voltage-gated potassium channels, which prolongs the action potential duration and increases neurotransmitter release at the synapse.[22][23] Fluorination of the aminopyridine core, as seen in 3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), maintains this fundamental mechanism while altering pharmacokinetic properties.[21] This has enabled its development as a PET radioligand to image demyelinated lesions in the central nervous system.[17][21]

-

Therapeutic Application: The primary application is in neurodegenerative diseases like multiple sclerosis (MS) and spinal cord injury.[6] The prolonged-release formulation of 4-AP, fampridine, is approved for improving walking in MS patients. Fluorinated derivatives are being investigated to create next-generation therapeutics and diagnostics with improved metabolic stability and brain penetration.[21]

Caption: Mechanism of Kv channel blockade in demyelinated axons.

Kinase Inhibition: A Versatile Scaffold for Anticancer Therapy

The 2-aminopyridine moiety is a well-known "hinge-binding" scaffold in kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region.[24] Fluorine substitution can enhance this interaction and improve selectivity and potency.

-

Structure-Activity Relationships (SAR): Studies on various kinase inhibitors have shown that the position of fluorine is critical. For instance, in pyrazolopyridine-based inhibitors, replacing a fluorine with chlorine on a phenyl ring increased enzymatic activity threefold.[25] In other series, a fluoro or chloro monohalogen substitution resulted in higher antiproliferative activity than a methoxy group.[26] These findings underscore the importance of empirical testing to determine the optimal substitution pattern for a given kinase target.

-

Targeted Kinases: Fluorinated aminopyridine derivatives have been designed to target a range of kinases implicated in cancer, such as Tropomyosin receptor kinase (TRK) and Vaccinia-related kinases (VRK1/2).[14][24] For example, a series of aminopyrimidine derivatives showed potent inhibitory activity against TRKA in the low nanomolar range.[14]

Table 1: Inhibitory Activity of Representative Fluorinated Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

|---|---|---|---|---|

| C3 | TRKA | 6.5 | KM-12 (Colon Cancer) | [14] |

| C4 | TRKA | 5.0 | KM-12 (Colon Cancer) | [14] |

| C6 | TRKA | 7.0 | KM-12 (Colon Cancer) | [14] |

| Compound 5 | VRK1 | 260 | Enzymatic Assay | [24] |

| Compound 19 | VRK1 | 674 | Enzymatic Assay |[24] |

Antimicrobial Applications: Combating Drug-Resistant Pathogens

The pyridine core is present in many antimicrobial agents. Fluorination, particularly in the context of fluoroquinolones, is a proven strategy for enhancing antibacterial potency and spectrum.[27][28]

-

Activity Spectrum: Fluorinated aminopyridine and related oxazolidinone derivatives have shown promising activity, primarily against Gram-positive bacteria, including drug-resistant strains.[3][29] For example, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives exhibited potent activity against various Gram-positive bacteria, with one compound showing an 8-fold stronger effect than linezolid.[29]

-

SAR for Antibacterial Activity: Structure-activity studies indicate that the presence of a fluorine atom on the pyridine ring, often combined with a piperazine or similar heterocyclic moiety, is crucial for broad-spectrum activity.[27][28] In one study of 2-aminopyridine derivatives, a compound containing a cyclohexylamine moiety showed the highest activity against Gram-positive bacteria.[3][30]

Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Antimicrobial Derivatives

| Compound Class | Representative Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone | 7j | Staphylococcus aureus | 0.25 - 1 | [29] |

| 2-aminopyridine derivative | 2c | Staphylococcus aureus | 0.039 | [3][30] |

| 2-aminopyridine derivative | 2c | Bacillus subtilis | 0.039 |[3][30] |

Pharmacokinetics and Metabolic Stability

A key driver for the fluorination of aminopyridines is the optimization of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

The Influence of Fluorine on ADME

As previously noted, the C-F bond's strength can prevent metabolic oxidation, a concept known as "metabolic switching."[7] This can lead to a longer plasma half-life (t₁/₂) and increased bioavailability.[9][31] Furthermore, fluorine's lipophilicity can enhance membrane permeability and tissue distribution, including passage across the blood-brain barrier, which is critical for CNS-acting drugs.[7][9]

Case Study: Pharmacokinetics of 4-AP and its Derivatives

The pharmacokinetics of 4-aminopyridine have been studied extensively. It has a relatively short terminal elimination half-life of about 6 hours when administered in its sustained-release formulation (fampridine).[32] It is primarily eliminated unchanged via renal excretion.[32] Studies of fluorinated derivatives like [¹⁸F]3F4AP have shown high brain penetration, a critical property for its use as a PET tracer for demyelination.[21] However, these derivatives can also be subject to metabolism, and newer analogs like [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP) have been designed to block potential metabolic sites and improve metabolic stability, which is expected to enhance brain uptake in human subjects.[21]

Table 3: Pharmacokinetic Parameters of 4-Aminopyridine Formulations

| Compound/Formulation | Administration | t₁/₂ (hours) | Tₘₐₓ (hours) | Key Finding | Reference |

|---|---|---|---|---|---|

| 4-Aminopyridine | 2 mg/kg, IM (Guinea Pig) | ~1.1 - 1.2 | ~0.27 | Rapid absorption and elimination | [23] |

| Fampridine-SR | Oral (Human) | 5.6 - 7.6 | 2.6 - 3.7 | Sustained-release allows twice-daily dosing | [33] |

| Fampridine | Oral (Human) | ~6 | N/A | Linear pharmacokinetics |[32] |

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of data, experimental protocols must be robust and include appropriate controls. Below are outlines for key assays used to evaluate the biological activity of fluorinated aminopyridine derivatives.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled peptide substrate, and ATP solution. Prepare a serial dilution of the fluorinated aminopyridine test compound in DMSO, followed by a final dilution in assay buffer.

-

Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase enzyme. Allow to incubate for 15-30 minutes to permit compound binding.

-

Initiate Reaction: Add the ATP and fluorescent peptide substrate mixture to all wells to start the kinase reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop Reaction & Develop Signal: Add a stop solution containing EDTA and a lanthanide-labeled antibody specific for the phosphorylated substrate. Incubate for 60 minutes to allow antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., donor and acceptor fluorophore emissions).

-

Self-Validation/Controls:

-

Positive Control: No inhibitor (0% inhibition).

-

Negative Control: No kinase or a potent known inhibitor (100% inhibition).

-

Z'-factor Calculation: Run multiple positive and negative controls to calculate the Z'-factor. A value > 0.5 indicates a robust and reliable assay.

-

-

Data Analysis: Calculate the ratio of the acceptor/donor fluorescence. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol is the gold standard for measuring ion channel activity and modulation.

Objective: To characterize the effect of a fluorinated aminopyridine on Kv channel currents in a mammalian cell line expressing the channel of interest.

Step-by-Step Methodology:

-

Cell Preparation: Culture cells (e.g., HEK293) stably expressing the target Kv channel subtype. Plate onto glass coverslips 24-48 hours before the experiment.

-

Electrode & Solution Preparation: Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions. Pull glass micropipettes to a resistance of 2-5 MΩ.

-

Patching and Recording: Under a microscope, form a high-resistance (>1 GΩ) "giga-seal" between the micropipette and a single cell. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Data Acquisition (Baseline): Apply a voltage-step protocol to elicit Kv channel currents and record baseline activity.

-

Compound Application: Perfuse the bath with the extracellular solution containing the test compound at a known concentration.

-

Data Acquisition (Post-Compound): After the compound has equilibrated, apply the same voltage-step protocol and record the resulting currents.

-

Self-Validation/Controls:

-

Vehicle Control: Perfuse with a solution containing only the vehicle (e.g., 0.1% DMSO) to ensure it has no effect on channel activity.

-

Positive Control: Apply a known blocker of the channel (e.g., 4-aminopyridine) to confirm channel identity and assay sensitivity.

-

Washout: After compound application, perfuse with the control bath solution to check for reversibility of the effect.

-

-

Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percentage of current inhibition. Generate a concentration-response curve to determine the IC₅₀.

Workflow Diagram: Drug Discovery Cascade

The following diagram illustrates a typical workflow for advancing a fluorinated aminopyridine derivative from initial screening to a lead candidate.

Caption: A typical drug discovery workflow for a lead candidate.

Future Directions and Conclusion

The field of fluorinated aminopyridine derivatives continues to evolve, driven by advances in synthetic chemistry and a deeper understanding of their biological targets.

-

Emerging Applications: The use of ¹⁸F-labeled aminopyridines as PET imaging agents is a rapidly growing area. These tools have the potential to non-invasively diagnose and monitor demyelinating diseases, and could also be developed to visualize kinase activity in tumors.[21]

-

Challenges and Opportunities: A primary challenge remains the development of highly selective compounds. Many aminopyridine derivatives exhibit activity against multiple targets (e.g., various kinase family members or ion channel subtypes). Future work will focus on leveraging computational modeling and structural biology to design derivatives with improved selectivity, thereby reducing off-target effects and enhancing the therapeutic window.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 20. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scbt.com [scbt.com]

- 23. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Chemical evolution of the fluoroquinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 32. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 33. Pharmacokinetic studies of single and multiple oral doses of fampridine-SR (sustained-release 4-aminopyridine) in patients with chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-fluoro-N-methylpyridin-2-amine: A Predictive and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 5-fluoro-N-methylpyridin-2-amine, a key heterocyclic amine with significant potential in medicinal chemistry and materials science. Due to the limited availability of public experimental spectral data for this specific compound, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a robust and scientifically grounded spectroscopic profile. This guide is intended to support researchers in the identification, characterization, and quality control of this compound and its derivatives.

Introduction: The Significance of this compound

This compound belongs to the class of fluorinated pyridines, which are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The N-methylation of the amino group further influences its electronic and steric profile. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification and for ensuring its purity in synthetic and developmental workflows.

Given the current absence of publicly accessible experimental spectra for this compound, this guide employs a predictive approach. The predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are substantiated by a comparative analysis with the known experimental data of structurally related molecules: 2-amino-5-fluoropyridine, N-methylaniline, and 2-aminopyridine. This comparative methodology provides a strong foundation for the interpretation of the predicted spectral features.

Molecular Structure of this compound and its Analogues

Caption: Molecular structures of the target compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside the experimental data for its analogues.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Analogous Compounds.

| Compound | H3 (ppm) | H4 (ppm) | H6 (ppm) | N-CH₃ (ppm) | NH/NH₂ (ppm) |

| This compound (Predicted) | 6.4 - 6.6 | 7.3 - 7.5 | 7.9 - 8.1 | 2.9 - 3.1 | 5.0 - 5.5 (br s) |

| 2-amino-5-fluoropyridine | 6.41 | 7.22 | 7.88 | - | 4.46 (br s) |

| N-methylaniline | 6.56 (d) | 7.16 (t) | 6.56 (d) | 2.74 (s) | 3.6 (br s)[1] |

| 2-aminopyridine | 6.41 | 7.22 | 7.88 | - | 4.46 (br s) |

Interpretation and Rationale:

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals for the aromatic protons.

-

H6: This proton is ortho to the nitrogen atom and is expected to be the most deshielded, appearing at the lowest field (7.9 - 8.1 ppm).

-

H4: This proton is coupled to both H3 and the fluorine atom. The electron-withdrawing effect of the fluorine will cause a downfield shift compared to 2-aminopyridine.

-

H3: This proton is ortho to the amino group and is expected to be the most shielded, appearing at the highest field (6.4 - 6.6 ppm).

-

N-CH₃: The methyl protons will appear as a singlet in the region of 2.9 - 3.1 ppm. The chemical shift is slightly downfield compared to N-methylaniline due to the electronic effects of the pyridine ring.

-

NH: The amino proton will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

The fluorine atom will introduce additional complexity through H-F coupling. H4 is expected to show a larger coupling constant (JHF) than H3 and H6.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Analogous Compounds.

| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | N-CH₃ (ppm) |

| This compound (Predicted) | 158 - 160 | 108 - 110 | 135 - 137 (d) | 145 - 147 (d) | 140 - 142 | 30 - 32 |

| 2-amino-5-fluoropyridine | 158.1 | 109.1 | 135.3 (d) | 148.9 (d) | 135.3 (d) | - |

| N-methylaniline | 149.0 | 112.0 | 129.0 | 117.0 | 129.0 | 31.0[1] |

| 2-aminopyridine | 158.1 | 109.1 | 137.9 | 113.7 | 148.9 | - |

Interpretation and Rationale:

The predicted ¹³C NMR spectrum will be significantly influenced by the fluorine substituent.

-

C5: The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling (¹JCF) and will be significantly shifted downfield.

-

C4 and C6: These carbons will show smaller two-bond and three-bond carbon-fluorine couplings (²JCF and ³JCF), respectively.

-

C2: This carbon, attached to the amino group, is expected to be the most downfield among the pyridine ring carbons, similar to 2-aminopyridine.

-

N-CH₃: The methyl carbon signal is predicted to be in the range of 30-32 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound and Experimental Data for Analogous Compounds.

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Analogues |

| N-H Stretch | 3350 - 3450 (secondary amine) | N-methylaniline: ~3411 cm⁻¹[2] |

| C-H Stretch (aromatic) | 3000 - 3100 | 2-aminopyridine: ~3010-3070 cm⁻¹ |

| C-H Stretch (aliphatic) | 2850 - 2960 | N-methylaniline: ~2816-2985 cm⁻¹[1] |

| C=N and C=C Stretch (pyridine ring) | 1580 - 1620 | 2-aminopyridine: ~1617, 1562 cm⁻¹[3] |

| N-H Bend | 1500 - 1550 | 2-aminopyridine: ~1520 cm⁻¹ |

| C-F Stretch | 1200 - 1250 | - |

| C-N Stretch | 1250 - 1350 | 2-aminopyridine: ~1328 cm⁻¹[3] |

Interpretation and Rationale:

The IR spectrum of this compound is expected to be dominated by absorptions from the N-H, C-H, C=N, C=C, C-F, and C-N bonds. The N-H stretching vibration of the secondary amine will be a key feature. The pyridine ring vibrations will appear in the 1400-1620 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is predicted in the 1200-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data for this compound:

-

Molecular Ion (M⁺): m/z = 126.06

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z = 111.

-

Loss of HCN from the pyridine ring.

-

Fragmentation of the pyridine ring.

-

Caption: Predicted major fragmentation pathways for this compound.

Interpretation and Rationale:

The molecular ion peak is predicted at m/z 126, corresponding to the molecular formula C₆H₇FN₂. A prominent fragment at m/z 111 is expected due to the loss of the N-methyl group, which is a common fragmentation pathway for N-methylamines. Other fragments resulting from the cleavage of the pyridine ring are also anticipated.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. By integrating predictive methods with comparative analysis of structurally similar compounds, we have established a reliable framework for the identification and characterization of this important molecule. The data and interpretations presented herein are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, facilitating the advancement of their scientific endeavors.

References

The Evolving Landscape of Substituted Aminopyridines: From Avian Repellents to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Aminopyridine Scaffold

Substituted aminopyridines, a class of heterocyclic organic compounds, have emerged as a remarkably versatile scaffold in medicinal chemistry and drug discovery.[1][2] Their journey from a simple avian repellent to a cornerstone of therapeutics for neurological disorders and a promising framework for novel kinase inhibitors underscores their significance in modern pharmacology.[3] This technical guide provides a comprehensive exploration of the discovery, background, and research applications of substituted aminopyridines, offering insights into their mechanism of action, synthesis, structure-activity relationships (SAR), and diverse therapeutic potential. For drug development professionals, this guide aims to illuminate the causality behind experimental choices and provide a foundation for the rational design of next-generation aminopyridine-based therapeutics.

A Serendipitous Discovery and a Half-Century of Evolution

The story of substituted aminopyridines in medicine begins not in a sophisticated drug discovery lab, but in the field of pest control. 4-aminopyridine (4-AP) was initially developed in 1963 as a bird poison.[3][4] Its potent effects on the nervous system, however, did not go unnoticed. By the 1970s, Bulgarian pharmacologists and anesthetists had repurposed 4-AP as a reversal agent for non-depolarizing neuromuscular blocking agents, marking its first foray into clinical application under the trade name Pymadin.[4] This early work laid the groundwork for decades of research into the therapeutic potential of this seemingly simple molecule and its derivatives.

The subsequent decades saw the exploration of various substituted aminopyridines, with two prominent members, 4-aminopyridine (also known as fampridine) and 3,4-diaminopyridine (amifampridine), taking center stage.[5] Their primary mechanism of action was identified as the blockade of voltage-gated potassium channels, a discovery that would unlock their potential in treating a range of neurological conditions.[6]

Core Mechanism of Action: The Potassium Channel Blockade

The principal therapeutic effects of many clinically relevant aminopyridines stem from their ability to block voltage-gated potassium (K+) channels.[1][6] These channels are crucial for repolarizing the cell membrane after an action potential. In pathological conditions such as demyelinating diseases like multiple sclerosis (MS), the loss of the myelin sheath exposes these K+ channels, leading to an excessive leakage of potassium ions and a subsequent failure of nerve impulse conduction.

Substituted aminopyridines, particularly 4-AP and 3,4-DAP, act by physically occluding the pore of these exposed K+ channels.[7] This blockade prolongs the duration of the action potential, allowing for a greater influx of calcium ions at the presynaptic terminal. The increased intracellular calcium concentration enhances the release of neurotransmitters, such as acetylcholine, into the synaptic cleft, thereby restoring or improving neuromuscular transmission and axonal conduction.[5]

References

- 1. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium channel - Wikipedia [en.wikipedia.org]

- 6. Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

The Therapeutic Potential of 5-fluoro-N-methylpyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract: The strategic incorporation of fluorine and privileged nitrogen-containing heterocyclic scaffolds are hallmarks of modern medicinal chemistry. 5-fluoro-N-methylpyridin-2-amine, a simple yet intriguing molecule, embodies both of these principles. While direct and extensive research on this specific compound is nascent, a comprehensive analysis of its structural components—the fluorinated pyridine ring and the N-methyl-2-aminopyridine core—provides a strong rationale for its investigation as a potential therapeutic agent. This guide synthesizes the available scientific literature on analogous structures to forecast the potential therapeutic applications of this compound, with a focus on kinase inhibition for oncology and modulation of central nervous system targets. We provide detailed, field-proven experimental protocols to enable the scientific community to rigorously test these hypotheses.

The Strategic Value of Fluorinated Aminopyridines in Drug Design

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form key interactions with a multitude of biological targets.[1][2] Its derivatives have been successfully developed into drugs with diverse therapeutic applications, from anti-inflammatory to anti-HIV agents.[2] The introduction of a fluorine atom onto the pyridine ring is a well-established strategy to enhance a molecule's drug-like properties.[3] Fluorine's high electronegativity can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its target protein.[3][4] The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.[4] Furthermore, fluorination can alter the pKa of nearby functional groups, which can improve oral bioavailability and cell membrane permeability.[4] The N-methylation of the exocyclic amine in this compound further refines its properties, potentially enhancing selectivity and fine-tuning its interaction with target proteins.[5]

Synthesis and Physicochemical Characterization

A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. The synthesis of this compound can be approached through several established methods in medicinal chemistry.

Conceptual Synthetic Workflow

A plausible and efficient synthesis of this compound can be envisioned starting from a commercially available di-substituted pyridine. A nucleophilic aromatic substitution (SNAr) reaction is a common and effective method for the amination of halopyridines.

Caption: Conceptual synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a sealed pressure vessel, dissolve 2,5-difluoropyridine (1.0 equivalent) in dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add potassium carbonate (2.0 equivalents) as a base, followed by the slow addition of a solution of methylamine (1.2 equivalents, e.g., 40% in water).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Rationale |

| Molecular Weight | 126.13 g/mol | Calculated from the molecular formula C6H7FN2. |

| logP | ~1.5 - 2.0 | The fluorine atom increases lipophilicity compared to the non-fluorinated analog. |

| pKa (pyridinium) | ~3-4 | The electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine nitrogen. |

| Blood-Brain Barrier Permeability | Moderate to High | The low molecular weight and increased lipophilicity suggest good potential for CNS penetration. |

Potential Therapeutic Applications: A Read-Across Analysis

Based on the extensive literature on structurally related fluorinated pyridines and 2-aminopyridine derivatives, we can hypothesize several promising therapeutic avenues for this compound.

Kinase Inhibition in Oncology

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[4][6] Many approved and investigational kinase inhibitors feature this motif, which often forms key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The fluorine atom in this compound can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability, a crucial attribute for oncology drugs.[4] The N-methyl group can provide additional selectivity by probing specific pockets within the ATP-binding site.

Hypothesized Mechanism of Action: Kinase Inhibition

Caption: Hypothesized competitive inhibition of a protein kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[7][8][9]

-

Kinase Reaction:

-

Prepare a reaction mixture containing the target kinase, a suitable substrate, and ATP in kinase buffer.

-

In a 384-well plate, add serial dilutions of this compound.

-

Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Central Nervous System (CNS) Disorders

The favorable physicochemical properties of this compound, particularly its predicted lipophilicity and low molecular weight, suggest its potential to cross the blood-brain barrier (BBB).[11] Derivatives of 2-aminopyridine have been investigated for various CNS disorders, including neurodegenerative diseases.[12][13] The mechanism of action in the CNS could be varied, potentially involving the modulation of ion channels, GPCRs, or CNS-specific kinases.

Experimental Workflow: Assessing Blood-Brain Barrier Permeability

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive permeability across the BBB.[14][15]

Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA-BBB Assay

-

Membrane Preparation: Coat a 96-well filter plate with a solution of porcine brain lipid in an organic solvent and allow the solvent to evaporate, forming an artificial membrane.[16]

-

Assay Setup:

-

Fill the donor wells with a buffered solution (pH 7.4) of this compound.

-

Fill the acceptor wells with the same buffer.

-

-

Incubation: Place the filter plate onto the donor plate and incubate for 5 hours at room temperature with gentle shaking.[15]

-

Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

-

Data Analysis: Calculate the permeability coefficient (Pe) and classify the compound's BBB permeability potential (low, medium, high) by comparing its Pe value to that of known standards.

Pharmacokinetic Considerations: The Role of Fluorine in Metabolic Stability

A key challenge in drug development is ensuring that a compound has a suitable pharmacokinetic profile, including a reasonable half-life in the body. The strategic placement of fluorine can block metabolic hotspots on a molecule, thereby increasing its resistance to degradation by cytochrome P450 enzymes in the liver.[17]

Experimental Workflow: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[18][19]

Experimental Protocol: Human Liver Microsome Stability Assay

-

Incubation:

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[20]

-

-

Analysis:

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

-

Conclusion and Future Directions

This compound is a promising, yet underexplored, molecule that warrants further investigation for its therapeutic potential. The strong precedent set by related fluorinated 2-aminopyridine derivatives in oncology and neuroscience provides a solid foundation for its evaluation in these areas. The experimental protocols detailed in this guide offer a clear path forward for researchers to systematically characterize its biological activity and drug-like properties. Future work should focus on broad kinase screening to identify specific targets, followed by cell-based assays to confirm on-target activity and preliminary toxicity assessments. Successful outcomes from these in vitro studies would provide the necessary impetus for advancing this intriguing compound into in vivo models of disease.

References

- 1. 4.2.9. In Vitro Blood–Brain Barrier Permeation Assay (PAMPA-BBB) [bio-protocol.org]

- 2. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 8. content.protocols.io [content.protocols.io]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. epa.gov [epa.gov]

- 12. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. PAMPA | Evotec [evotec.com]

- 16. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]

- 17. mercell.com [mercell.com]

- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

A Comprehensive Technical Guide to 5-fluoro-N-methylpyridin-2-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. Within the vast landscape of heterocyclic scaffolds, the pyridine ring stands out as a privileged structure, present in numerous approved drugs.[1] The strategic placement of a fluorine atom on the pyridine ring, coupled with other functional groups, creates a versatile building block for the synthesis of novel therapeutics.

5-fluoro-N-methylpyridin-2-amine (CAS No. 868636-72-0) is a prime example of such a valuable synthetic intermediate.[2] Its structure combines the advantageous properties of a fluorinated pyridine with a reactive secondary amine, making it a highly sought-after component in drug discovery programs. This technical guide provides an in-depth review of the synthesis, chemical properties, and applications of this compound, offering insights for its effective utilization in the development of next-generation pharmaceuticals.

Synthesis and Manufacturing